

mechanism of 1,2-Dibenzoylbenzene formation from phthaloyl chloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	1,2-Dibenzoylbenzene
Cat. No.:	B074432

[Get Quote](#)

Application Notes: Mechanism and Synthesis of 1,2-Dibenzoylbenzene

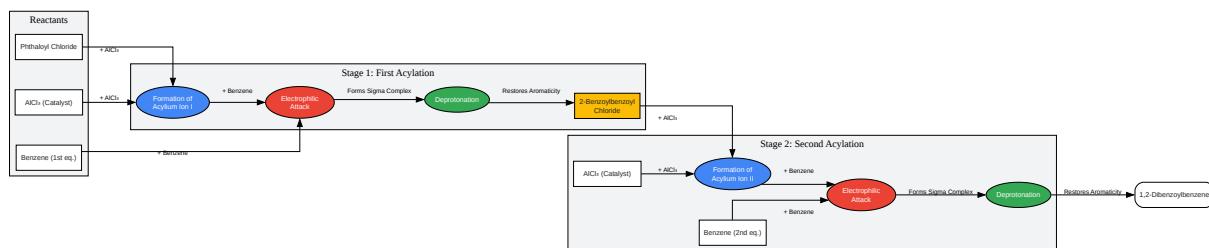
Introduction

1,2-Dibenzoylbenzene, also known as 2-benzoylbenzophenone, is an aromatic diketone used as a precursor in the synthesis of various organic compounds, including dyes and pharmaceuticals.^{[1][2]} Its synthesis from phthaloyl chloride and benzene is a classic example of the Friedel-Crafts acylation reaction.^{[3][4][5]} This process involves the sequential, intermolecular acylation of two benzene molecules by the two acyl chloride functional groups of phthaloyl chloride, catalyzed by a Lewis acid such as aluminum chloride (AlCl_3).^{[6][7]}

The reaction is known to be complex, with the potential for several side products depending on the reaction conditions.^[6] Understanding the underlying mechanism and optimizing the experimental protocol are crucial for maximizing the yield of the desired **1,2-dibenzoylbenzene** product. These notes provide a detailed overview of the reaction mechanism, experimental procedures, and a summary of relevant data for researchers in organic synthesis and drug development.

Reaction Mechanism: Double Friedel-Crafts Acylation

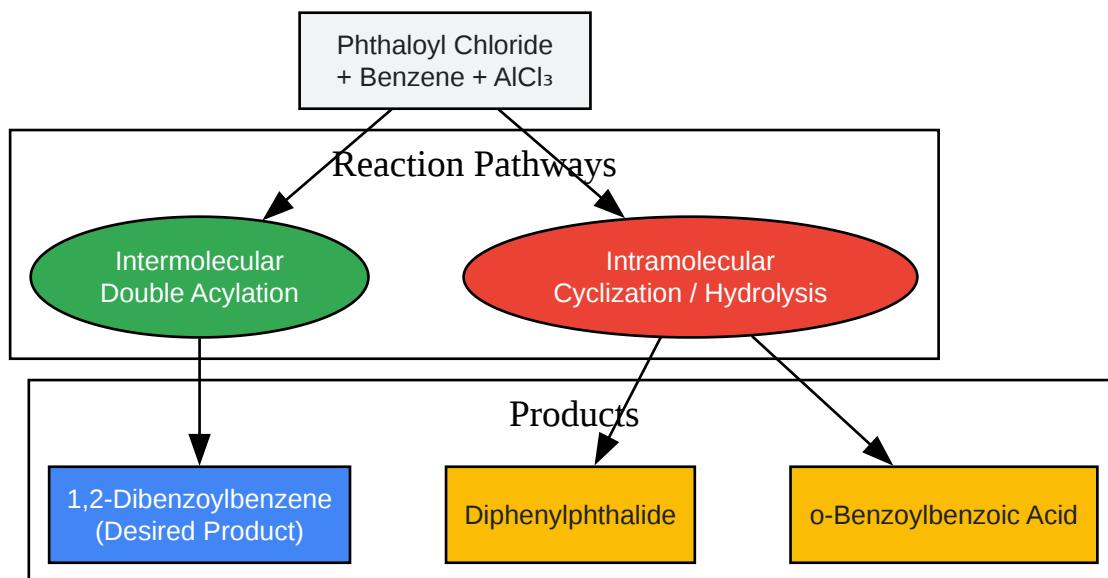
The formation of **1,2-dibenzoylbenzene** from phthaloyl chloride proceeds via a two-stage electrophilic aromatic substitution, specifically a double Friedel-Crafts acylation. A Lewis acid catalyst, typically anhydrous aluminum chloride, is essential for activating the acyl chloride.[4] [8][9]


Stage 1: Formation of 2-Benzoylbenzoyl Chloride

- Generation of the First Acylium Ion: The Lewis acid catalyst (AlCl_3) coordinates to the chlorine atom of one of the acyl chloride groups on phthaloyl chloride. This polarizes the C-Cl bond, leading to its cleavage and the formation of a highly reactive acylium ion electrophile and an AlCl_4^- complex.[10]
- Electrophilic Attack: The electron-rich π -system of a benzene molecule acts as a nucleophile, attacking the electrophilic acylium ion. This step disrupts the aromaticity of the benzene ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
- Restoration of Aromaticity: The AlCl_4^- complex acts as a base, abstracting a proton from the carbon atom bearing the new acyl group. This regenerates the aromatic ring, releases HCl, and reforms the AlCl_3 catalyst, yielding the intermediate product, 2-benzoylbenzoyl chloride.

Stage 2: Formation of **1,2-Dibenzoylbenzene**

- Generation of the Second Acylium Ion: The remaining acyl chloride group on the 2-benzoylbenzoyl chloride intermediate interacts with another molecule of AlCl_3 to form a second, distinct acylium ion.
- Second Electrophilic Attack: A second molecule of benzene attacks this new acylium ion electrophile, forming a second arenium ion intermediate.
- Final Deprotonation: Aromaticity is restored through deprotonation by AlCl_4^- , yielding the final product, **1,2-dibenzoylbenzene**. The AlCl_3 catalyst is regenerated in the process.


The overall mechanism is depicted below.

[Click to download full resolution via product page](#)

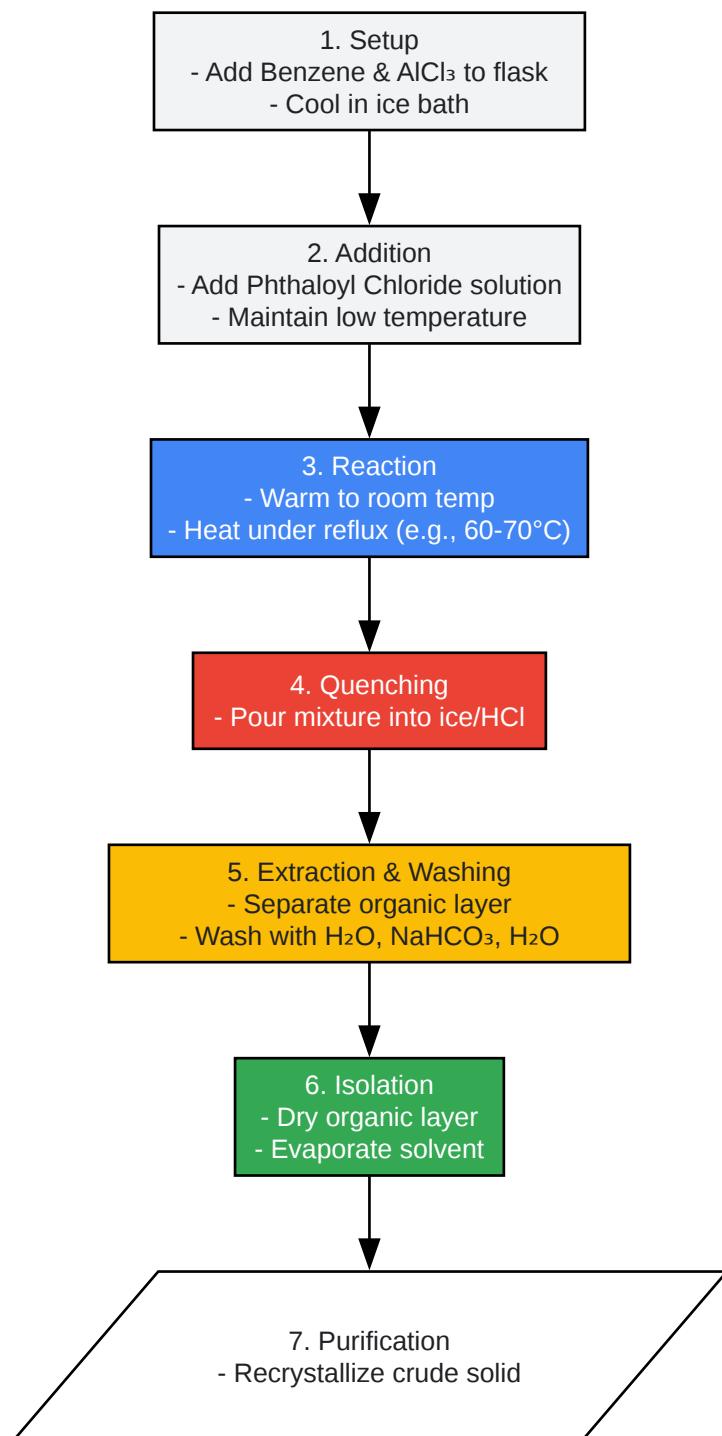
Caption: Mechanism of **1,2-dibenzoylbenzene** formation.

Potential Side Reactions

The reaction of phthaloyl chloride with benzene can be complex, yielding by-products in addition to the desired diketone. Historical studies have identified diphenylphthalide (phthalophenone) and o-benzoylbenzoic acid as significant by-products, with traces of anthraquinone also being formed.^[6] The formation of these products is attributed to the isomeric nature of phthaloyl chloride and the possibility of intramolecular cyclization reactions, particularly at different reaction temperatures.^[6]

[Click to download full resolution via product page](#)

Caption: Pathways to desired and side products.


Experimental Protocols & Data

The following protocol is a representative procedure for the synthesis of a dibenzoylbenzene isomer via Friedel-Crafts acylation and can be adapted for the synthesis of the 1,2-isomer.[11] The key variables are reaction temperature, time, and stoichiometry of the reactants.

Protocol: Synthesis of **1,2-Dibenzoylbenzene**

- Reaction Setup:
 - To a three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add anhydrous benzene (serving as both reactant and solvent).
 - Cool the flask in an ice bath.
 - Carefully and in portions, add finely powdered anhydrous aluminum chloride (AlCl_3) to the benzene with stirring.
- Addition of Phthaloyl Chloride:

- Dissolve phthaloyl chloride in anhydrous benzene.
- Add the phthaloyl chloride solution dropwise from the dropping funnel to the stirred benzene/AlCl₃ mixture over a period of 1-2 hours. Maintain the temperature below 10°C. Hydrogen chloride gas will be evolved.[3]
- Reaction:
 - After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
 - Heat the mixture to a controlled temperature (e.g., 60-70°C) and maintain for several hours (e.g., 3-7 hours) to complete the reaction.[3][11]
- Work-up:
 - Cool the reaction mixture to room temperature and then pour it slowly onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[6][11]
 - Separate the organic (benzene) layer. Wash the organic layer sequentially with water, a dilute sodium bicarbonate solution (to remove any acidic impurities), and finally with water again.[11]
- Isolation and Purification:
 - Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
 - Remove the excess benzene by distillation.[11]
 - The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol or dimethylformamide) to yield pure **1,2-dibenzoylbenzene**.[11]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. 1,2-Dibenzoylbenzene | C₂₀H₁₄O₂ | CID 70875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. SATHEE: Friedel Crafts Reaction [satheejee.iitk.ac.in]
- 5. Benzene reacts with acetyl chloride in presence of class 11 chemistry CBSE [vedantu.com]
- 6. III.—The Friedel–Crafts' reaction. Part I. Phthalyl chloride and the mechanism of its reaction with benzene - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]
- 7. Benzoyl chloride+benzene+AlCl₃ Name the product A | Filo [askfilo.com]
- 8. Khan Academy [khanacademy.org]
- 9. youtube.com [youtube.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. prepchem.com [prepchem.com]
- To cite this document: BenchChem. [mechanism of 1,2-Dibenzoylbenzene formation from phthaloyl chloride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b074432#mechanism-of-1-2-dibenzoylbenzene-formation-from-phthaloyl-chloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com